molecular formula C11H12N2O2 B050858 (S)-3-Benzylpiperazine-2,5-dione CAS No. 10125-07-2

(S)-3-Benzylpiperazine-2,5-dione

Cat. No. B050858
CAS RN: 10125-07-2
M. Wt: 204.22 g/mol
InChI Key: UZOJHXFWJFSFAI-VIFPVBQESA-N
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Description

Synthesis Analysis

(S)-3-Benzylpiperazine-2,5-dione and related compounds can be synthesized through several methods, often yielding optically active forms. These methods highlight the compound's reactivity, particularly towards addition reactions, due to its enamine and Michael reactivity, among others. Such synthetic flexibility allows for the creation of natural product analogues and precursors for α-amino or α-keto acid derivatives upon ring cleavage (Liebscher & Jin, 1999).

Molecular Structure Analysis

The molecular structure of (S)-3-Benzylpiperazine-2,5-dione derivatives, such as cyclic dipeptides, has been extensively studied. These investigations often involve X-ray crystallography to determine the compound's conformation and structural parameters. The piperazine-2,5-dione ring's boat conformation and the impact of various substituents on the molecule's overall structure have been particularly noted, demonstrating the molecule's conformational diversity (Acosta Quintero et al., 2018).

Chemical Reactions and Properties

(S)-3-Benzylpiperazine-2,5-dione undergoes various chemical reactions, including Diels-Alder cycloadditions, which allow for the construction of complex and biologically relevant structures. These reactions can be intermolecular or intramolecular and are influenced by the reactants' structure, highlighting the compound's utility in synthesizing complex organic molecules (Jin, Wessig, & Liebscher, 2001).

Scientific Research Applications

  • Versatility as Organic Substrates :

    • 3-Ylidenepiperazine-2,5-diones and 3,6-diylidenepiperazine-2,5-diones are cyclic dipeptides, including (S)-3-Benzylpiperazine-2,5-dione, with applications in the synthesis of natural products and analogues. They show enamine and Michael reactivity and can be synthesized in optically active forms. These compounds are useful for producing α-amino or α-keto acid derivatives by cleaving the diketopiperazine ring (Liebscher & Jin, 1999).
  • Marine Bacteria Metabolites :

    • Studies on marine bacteria Bacillus subtilis revealed compounds like 3-benzylpiperazine-2,5-dione. These substances are noteworthy for their potential biological activities and are being explored for their chemical constituents (Tao & Yue-hu, 2009).
  • Chiral Solvating Properties :

    • (S)-3-Benzylpiperazine-2,5-dione has been studied for its ability to form diastereomeric hydrogen-bonded associates with racemic compounds, showcasing its potential as a chiral solvating agent in NMR spectroscopy (Wagger et al., 2007).
  • Conformational Studies :

    • N4-methylation of (S)-3-Benzylpiperazine-2,5-dione derivatives was found to change their conformation from folded to extended. This structural shift is crucial for understanding the chemical behavior of these compounds (Nakao et al., 2016).
  • Structural Elaboration :

    • Controlled C- and N-alkylation methods for 3-benzyloxycarbonylpiperazine-2,5-diones have been developed. These methods are instrumental in the structural elaboration of the piperazine-2,5-dione motif, which is essential in various synthetic applications (Chai, Elix, & Huleatt, 2003).
  • Reactivity with Amines :

    • The E-enol-tosylate of S-3-benzyl-6-formylpiperazine-2,5-dione reacts with amines, leading to products important in chemical syntheses. Understanding these reaction pathways is key to utilizing these compounds in synthetic chemistry (Bhavaraju, McGregor, & Rosen, 2007).

properties

IUPAC Name

(3S)-3-benzylpiperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c14-10-7-12-11(15)9(13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,15)(H,13,14)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZOJHXFWJFSFAI-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(C(=O)N1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-Benzylpiperazine-2,5-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3-Benzylpiperazine-2,5-dione
Reactant of Route 2
(S)-3-Benzylpiperazine-2,5-dione
Reactant of Route 3
(S)-3-Benzylpiperazine-2,5-dione
Reactant of Route 4
(S)-3-Benzylpiperazine-2,5-dione
Reactant of Route 5
(S)-3-Benzylpiperazine-2,5-dione
Reactant of Route 6
(S)-3-Benzylpiperazine-2,5-dione

Citations

For This Compound
4
Citations
N Voyer - academia.edu
We synthesized a library of cis-and trans-cyclic dipeptides and evaluated their efficacy as catalysts in the asymmetric Weitz-Scheffer epoxidation of trans-chalcone. A thorough …
Number of citations: 0 www.academia.edu
C Berube, X Barbeau, S Cardinal… - Supramolecular …, 2017 - Taylor & Francis
We synthesised a library of cis- and trans-cyclic dipeptides and evaluated their efficacy as catalysts in the asymmetric Weitz-Scheffer epoxidation of trans-chalcone. A thorough …
Number of citations: 23 www.tandfonline.com
LK Beagle, FK Hansen, JCM Monbaliu… - Synlett, 2012 - thieme-connect.com
Solution- and solid-phase Staudinger-mediated cyclizations were assessed to efficiently prepare hetero-2,5-diketopiperazines from their protected azido dipeptide thioesters under …
Number of citations: 14 www.thieme-connect.com
LK Beagle - 2012 - search.proquest.com
This thesis focuses on expanding the role of benzotriazole-mediated reactions leading to compounds of potential interest in medicinal chemistry. Chapter 1 reviews the common themes …
Number of citations: 1 search.proquest.com

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